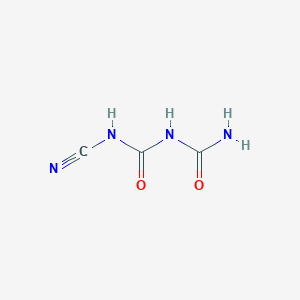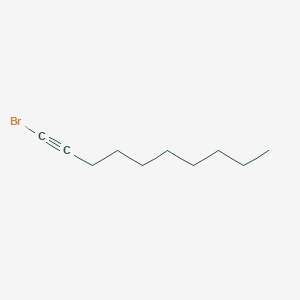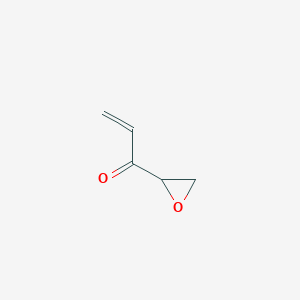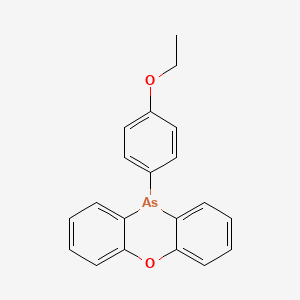
N-Cyano-2-imidodicarbonic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyano-2-imidodicarbonic diamide, also known as biuret, is a chemical compound with the formula HN(CONH2)2. It is a white solid that is soluble in hot water and is commonly used in various industrial and scientific applications. The compound is formed by the condensation of two molecules of urea, resulting in a structure that contains both amide and cyano functional groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Cyano-2-imidodicarbonic diamide can be synthesized by heating urea at approximately 150°C for about 6 hours. During this process, ammonia is expelled, and the compound is formed. The reaction can be represented as follows: [ 2 \text{CO(NH}_2\text{)}_2 \rightarrow \text{HN(CONH}_2\text{)}_2 + \text{NH}_3 ] The resulting product can be recrystallized from water to obtain pure biuret .
Industrial Production Methods
In industrial settings, the production of this compound involves similar heating processes, often with additional purification steps to ensure the removal of impurities such as cyanuric acid. The compound is typically produced in large quantities for use in fertilizers and other applications .
Análisis De Reacciones Químicas
Types of Reactions
N-Cyano-2-imidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyanuric acid.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amide groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
Major products formed from reactions involving this compound include cyanuric acid, amines, and various substituted derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-Cyano-2-imidodicarbonic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: It is used in the production of fertilizers and as a non-protein nitrogen source in animal feed.
Mecanismo De Acción
The mechanism of action of N-Cyano-2-imidodicarbonic diamide involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s cyano and amide groups play crucial roles in these interactions, contributing to its overall biological activity .
Comparación Con Compuestos Similares
N-Cyano-2-imidodicarbonic diamide is similar to other compounds such as urea, triuret, and cyanuric acid. it is unique in its combination of cyano and amide functional groups, which confer distinct chemical and biological properties. For example:
Urea: Lacks the cyano group and has different reactivity.
Triuret: Contains additional amide groups, leading to different chemical behavior.
Cyanuric Acid: Formed by the oxidation of biuret and has a different structure and properties.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable in both research and industrial contexts.
Propiedades
Número CAS |
56516-80-4 |
|---|---|
Fórmula molecular |
C3H4N4O2 |
Peso molecular |
128.09 g/mol |
Nombre IUPAC |
1-carbamoyl-3-cyanourea |
InChI |
InChI=1S/C3H4N4O2/c4-1-6-3(9)7-2(5)8/h(H4,5,6,7,8,9) |
Clave InChI |
GMXDMVPAGJJYSL-UHFFFAOYSA-N |
SMILES canónico |
C(#N)NC(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(Quinolin-8-yl)oxy]propanenitrile](/img/structure/B14624885.png)
![2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate](/img/structure/B14624890.png)


![1-(Pyridin-4-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14624896.png)
![1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium](/img/structure/B14624908.png)

![N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide](/img/structure/B14624917.png)

